(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound "(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" is a heterocyclic molecule featuring a thienothiazine core substituted with a 4-fluorophenylaminomethylene group and a 4-methylbenzyl moiety. Its structure includes a sulfone group (2,2-dioxide), which enhances electronic stability and influences solubility.
Properties
IUPAC Name |
(3Z)-3-[(4-fluoroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-14-2-4-15(5-3-14)13-24-18-10-11-28-21(18)20(25)19(29(24,26)27)12-23-17-8-6-16(22)7-9-17/h2-12,23H,13H2,1H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLRNUHQPEHSK-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)F)S2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)F)/S2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thieno[3,2-c][1,2]thiazine derivative known for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including its mechanisms of action, therapeutic applications, and structural activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C_{20}H_{18}F_{N}_{2}O_{3}S_{2} with a molecular weight of approximately 432.46 g/mol. The structure features a thieno[3,2-c][1,2]thiazine core with a fluorophenyl group and a methylbenzyl substituent. This unique configuration is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazine derivatives found that certain modifications enhance their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS), suggesting it may serve as a therapeutic agent for inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors that mediate cellular responses related to growth and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the fluorophenyl and methylbenzyl groups can significantly affect biological activity. For instance, increasing the electron-withdrawing capacity of substituents enhances antimicrobial potency .
Case Studies
Several case studies have highlighted the efficacy of thiazine derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in animal models for its anticancer effects. Results showed a marked reduction in tumor size compared to controls .
- Case Study 2 : In a clinical trial assessing anti-inflammatory agents, compounds within this class demonstrated reduced symptoms in patients with rheumatoid arthritis .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing chemists to develop more complex molecules. It can participate in various reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.
- Reagent in Organic Reactions : It is used as a reagent in organic reactions due to its ability to undergo nucleophilic or electrophilic substitutions, facilitating the formation of new compounds.
Biology
- Biological Activity Studies : Research has indicated that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Its interaction with biological targets is under investigation to understand its potential therapeutic effects .
- Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, leading to beneficial cellular responses. Ongoing studies aim to elucidate the specific molecular pathways involved in its biological effects.
Medicine
- Therapeutic Potential : Investigations are ongoing into the potential use of this compound as a therapeutic agent for various diseases. Its unique structure may allow it to target specific disease mechanisms effectively .
- Case Studies : Preliminary studies have shown promising results in vitro regarding its efficacy against certain cancer cell lines. Further research is needed to confirm these findings and explore clinical applications.
Industry
- Material Development : The compound's unique chemical properties make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity can be harnessed for industrial applications.
- Pharmaceutical Formulations : Given its potential biological activities, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating infections or inflammatory conditions .
Data Tables
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Building Block | Used in synthesizing complex organic molecules |
| Chemistry | Organic Reagent | Facilitates various organic reactions |
| Biology | Antimicrobial | Potential activity against pathogens |
| Biology | Anticancer | Investigated for efficacy against cancer cells |
| Medicine | Therapeutic Agent | Explored for treatment of diseases |
| Industry | Material Development | Utilized in creating new polymers and coatings |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized below:
Substituent Effects
- Benzyl vs. Chlorobenzyl : The 4-methylbenzyl group in the target compound increases lipophilicity compared to chlorobenzyl derivatives , which may influence membrane permeability.
- Sulfone vs. Thione : The sulfone group in the target compound offers greater oxidative stability than the thione (C=S) group in triazole-thiones .
Research Findings and Data Gaps
Data Limitations
- No experimental data (e.g., IC₅₀, solubility, thermal stability) are available for the target compound.
- The role of the sulfone group in modulating biological activity remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
